molecular formula C16H10Cl2N2O3 B393708 2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile CAS No. 329716-18-9

2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

Cat. No. B393708
CAS RN: 329716-18-9
M. Wt: 349.2g/mol
InChI Key: AQJQVFINWMIQMX-UHFFFAOYSA-N
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Description

The compound “2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile” is a heterocyclic compound . It has been studied for its potential pharmacological properties .


Synthesis Analysis

The target compound was synthesized via the reaction of 4-methoxynaphthalen-1-ol (1), 2,3-dichlorobenzal-dehyde (2), and malononitrile (3) in an ethanolic piperidine solution under microwave irradiation .


Molecular Structure Analysis

The synthesized b-enaminonitrile derivative was characterized by spectral data and X-ray diffraction .


Chemical Reactions Analysis

The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β -ketoesters, diverse enolizable C-H-activated acidic compounds and phenols in the presence or absence of a catalyst .

Scientific Research Applications

Antitumor Activity

This compound has been studied for its potential in cancer treatment due to its antitumor properties. Research indicates that it exhibits strong and selective cytotoxic potency against various cancer cell lines . Its mechanism of action involves the inhibition of tyrosine kinase receptors, which are often overexpressed in cancerous cells.

Tyrosine Kinase Receptor Inhibition

Tyrosine kinases are enzymes that play a key role in the signaling pathways that regulate cell division and survival. The compound has shown promising efficacy in inhibiting the EGFR and VEGFR-2 kinases, which could be beneficial in treating diseases where these kinases are deregulated .

Crystal Structure Analysis

The crystal structure of this compound provides valuable insights into its interactions at the molecular level. X-ray diffraction studies have helped in understanding its binding mechanisms, which is crucial for the design of more effective antitumor agents .

Docking Studies

Docking analysis is a computational technique used to predict the interaction between a molecule and a target protein. This compound has been subjected to docking studies to clarify its biological findings and to predict its binding affinity towards certain enzymes .

Synthesis Methodology

The synthesis of this compound involves the reaction of 4-methoxynaphthalen-1-ol, 2,3-dichlorobenzaldehyde, and malononitrile in an ethanolic piperidine solution under microwave irradiation. This method is significant for the production of the compound in a laboratory setting .

Pharmacological Properties

Further pharmacological studies are required to fully understand the range of therapeutic applications of this compound. However, its interaction with various receptors and enzymes suggests a broad spectrum of potential uses in medicine, beyond its antitumor and kinase inhibition properties .

properties

IUPAC Name

2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O3/c1-7-5-11-13(16(21)22-7)12(9(6-19)15(20)23-11)8-3-2-4-10(17)14(8)18/h2-5,12H,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJQVFINWMIQMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C(=CC=C3)Cl)Cl)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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